![molecular formula C20H19ClN2O6 B5219884 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as MMNO and is synthesized through a complex chemical process.
Mecanismo De Acción
The mechanism of action of MMNO involves the generation of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. MMNO induces the generation of ROS, which leads to oxidative stress and ultimately cell death. This mechanism of action is what makes MMNO an effective research tool for studying the effects of oxidative stress on cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMNO depend on the concentration and duration of exposure. At low concentrations, MMNO has been shown to induce the expression of antioxidant genes, which can protect cells from oxidative damage. At high concentrations, MMNO induces oxidative stress and ultimately cell death. MMNO has also been shown to induce the expression of pro-inflammatory genes, which can contribute to the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMNO in lab experiments is its ability to induce oxidative stress in cells and tissues. This makes it an effective research tool for studying the effects of oxidative stress on cells and tissues. However, one of the limitations of using MMNO is its potential toxicity. High concentrations of MMNO can induce cell death, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MMNO. One area of research is the development of MMNO analogs that are less toxic and more selective in their mechanism of action. Another area of research is the use of MMNO in combination with other compounds to enhance its therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of MMNO and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of MMNO involves a series of chemical reactions that require expertise in organic chemistry. The process begins with the preparation of 4-methyl-3-nitrophenol, which is then converted into 2-(4-methyl-3-nitrophenyl)-2-oxoethanol through a series of reactions. The next step involves the reaction of 2-(4-methyl-3-nitrophenyl)-2-oxoethanol with 3-chloroaniline to form 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate (MMNO).
Aplicaciones Científicas De Investigación
MMNO has gained significant attention in scientific research due to its potential application in various fields. It is widely used as a research tool to study the effects of oxidative stress on cells and tissues. MMNO has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, MMNO has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(3-chloroanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6/c1-13-8-9-14(10-17(13)23(27)28)18(24)12-29-20(26)7-3-6-19(25)22-16-5-2-4-15(21)11-16/h2,4-5,8-11H,3,6-7,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDHEUIELEQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)
![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)
![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)
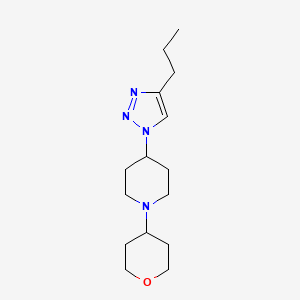
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219866.png)
![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)
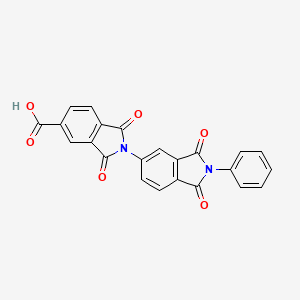
![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)
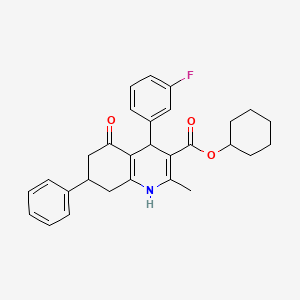
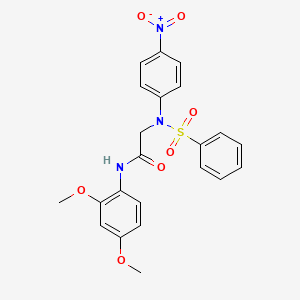
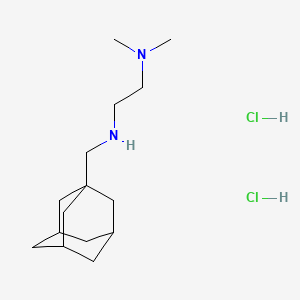
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)